![molecular formula C38H34O14 B1245997 Xanthonol](/img/structure/B1245997.png)
Xanthonol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthonol, also known as this compound, is a useful research compound. Its molecular formula is C38H34O14 and its molecular weight is 714.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Therapeutic Applications in Oncology
1.1 Modulation of Tumor Microenvironment
Xanthinol nicotinate has been studied for its ability to enhance the efficacy of radio- and chemotherapy by modulating the tumor microenvironment. Research indicates that it can improve tumor perfusion and oxygenation, thereby alleviating hypoxia—a condition that often contributes to resistance against cytotoxic treatments. In a study involving mouse models, xanthinol nicotinate was shown to significantly increase tumor oxygen levels and blood flow, enhancing the response to radiation therapy by 1.4 times and to chemotherapy by 2.7 times when administered prior to treatment .
1.2 Case Study: Xanthinol Nicotinate in Cancer Treatment
A notable study investigated the effects of xanthinol nicotinate on tumor responses in mice subjected to cyclophosphamide chemotherapy. The findings demonstrated that the administration of xanthinol nicotinate prior to chemotherapy led to a marked increase in treatment efficacy, highlighting its potential as an adjunct therapy in cancer management .
Applications in Vascular Disease
2.1 Improvement of Peripheral Vascular Conditions
Xanthinol nicotinate is also utilized in treating peripheral vascular diseases. A double-blind clinical trial involving patients with severe progressive obliterative vascular disease revealed that 25 out of 33 patients experienced significant improvement after treatment with xanthinol nicotinate compared to only 4 patients receiving a placebo . The drug was noted for its ability to reduce whole-blood viscosity and cholesterol levels, making it beneficial for patients where surgical interventions are not feasible.
2.2 Case Study: Efficacy in Inoperable Peripheral Vascular Disease
A prospective study conducted on 350 patients with inoperable progressive peripheral vascular disease showed promising results after a four-week regimen of intravenous xanthinol nicotinate infusion. Key findings included:
- Reduction in Claudication Pain: 301 patients (89.58%) reported significant relief.
- Improvement in Limb Temperature: 72 patients (69.23%) exhibited increased limb temperature.
- Reversion of Cyanotic Changes: 45 cases (81.81%) showed improvement post-treatment .
Clinical Outcome | Before Treatment (%) | After Treatment (%) | P Value |
---|---|---|---|
Claudication Pain | 96% | 10% | <0.001 |
Rest Pain | 58% | 10.29% | <0.001 |
Cold Clammy Extremity | 29.71% | 9.14% | <0.001 |
Pregangrenous Cyanotic Changes | 15.71% | 2.86% | <0.001 |
属性
分子式 |
C38H34O14 |
---|---|
分子量 |
714.7 g/mol |
IUPAC 名称 |
methyl (4R)-4-benzoyloxy-8,9-dihydroxy-6-methyl-1-oxo-7-[(5R)-1,5,9-trihydroxy-10a-(hydroxymethyl)-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C38H34O14/c1-16-13-21-27(33(45)29-19(40)9-11-23(42)37(29,15-39)51-21)31(43)25(16)26-17(2)14-22-28(32(26)44)34(46)30-20(41)10-12-24(38(30,52-22)36(48)49-3)50-35(47)18-7-5-4-6-8-18/h4-8,13-14,23-24,39,42-46H,9-12,15H2,1-3H3/t23-,24-,37?,38?/m1/s1 |
InChI 键 |
IFAHLFGOCSKGOE-GJQANOTHSA-N |
手性 SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5([C@@H](CCC(=O)C5=C4O)OC(=O)C6=CC=CC=C6)C(=O)OC)O)O)C(=C7C(=O)CC[C@H](C7(O2)CO)O)O |
规范 SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)OC(=O)C6=CC=CC=C6)C(=O)OC)O)O)C(=C7C(=O)CCC(C7(O2)CO)O)O |
同义词 |
xanthonol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。